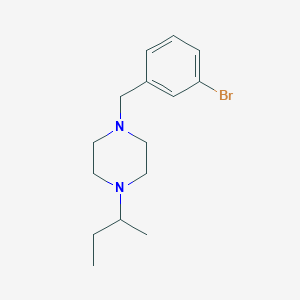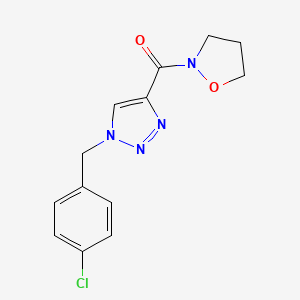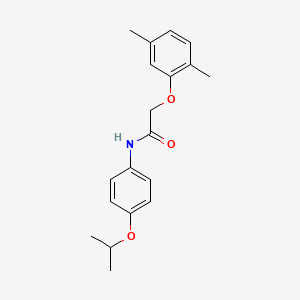![molecular formula C29H23NO2 B5146812 3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)vinyl]benzo[f]quinoline](/img/structure/B5146812.png)
3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)vinyl]benzo[f]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)vinyl]benzo[f]quinoline, also known as BMQ, is a synthetic compound that belongs to the family of benzoquinoline derivatives. BMQ has been extensively studied for its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)vinyl]benzo[f]quinoline is not fully understood, but it is believed to involve multiple pathways. 3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)vinyl]benzo[f]quinoline has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)vinyl]benzo[f]quinoline has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of certain inflammatory cytokines and to inhibit the activity of certain enzymes involved in inflammation. 3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)vinyl]benzo[f]quinoline has also been shown to induce apoptosis in cancer cells and to inhibit the growth of various cancer cells. In addition, 3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)vinyl]benzo[f]quinoline has been found to possess antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)vinyl]benzo[f]quinoline has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been extensively studied for its potential applications in the field of medicinal chemistry, which means that there is a large body of literature available on its properties and activities. However, there are also some limitations to using 3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)vinyl]benzo[f]quinoline in lab experiments. It has been found to be toxic at high concentrations, which means that caution must be taken when handling it. In addition, its mechanism of action is not fully understood, which means that further research is needed to fully elucidate its properties and activities.
Orientations Futures
There are several future directions for research on 3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)vinyl]benzo[f]quinoline. One area of research could focus on understanding its mechanism of action in more detail. Another area of research could focus on developing more efficient synthesis methods for 3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)vinyl]benzo[f]quinoline. Additionally, further studies could be conducted to explore its potential applications in the treatment of various diseases, including cancer, inflammation, and microbial infections. Finally, more studies could be conducted to investigate the toxicity and safety of 3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)vinyl]benzo[f]quinoline in animal models and humans.
Méthodes De Synthèse
3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)vinyl]benzo[f]quinoline can be synthesized through a multi-step process starting from 2-nitrotoluene. The first step involves the reduction of 2-nitrotoluene to 2-amino-4-methoxytoluene, which is then subjected to a condensation reaction with 4-methoxybenzaldehyde to form 3-(4-methoxyphenyl)-1-(2-nitrovinyl)benzo[f]quinoline. The final step involves the reduction of the nitro group to an amino group using a reducing agent such as tin and hydrochloric acid.
Applications De Recherche Scientifique
3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)vinyl]benzo[f]quinoline has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. 3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)vinyl]benzo[f]quinoline has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and to possess antimicrobial activity against various bacteria and fungi.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-1-[(E)-2-(4-methoxyphenyl)ethenyl]benzo[f]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23NO2/c1-31-24-14-8-20(9-15-24)7-10-23-19-28(22-11-16-25(32-2)17-12-22)30-27-18-13-21-5-3-4-6-26(21)29(23)27/h3-19H,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMYWOVASWYEJK-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxy-phenyl)-1-(2-(4-methoxy-phenyl)-vinyl)-benzo(F)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(allylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B5146733.png)
![3-(ethylthio)-6-(2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5146746.png)
![2-nitro-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one](/img/structure/B5146749.png)


![1-{4-[(4-chloro-1-naphthyl)oxy]butyl}pyrrolidine oxalate](/img/structure/B5146760.png)


![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B5146785.png)


![methyl 3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5146825.png)
![2-(6-bromo-2-methoxy-1-naphthyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5146828.png)
![methyl 4-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzoate](/img/structure/B5146831.png)